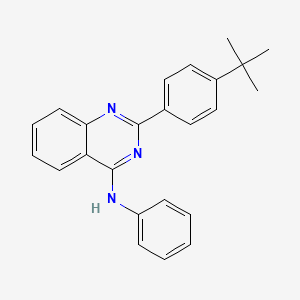
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butilfenil)-N-fenilquinazolin-4-amina es un compuesto orgánico que pertenece a la familia de las quinazolinas. Las quinazolinas son compuestos aromáticos heterocíclicos conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-tert-butilfenil)-N-fenilquinazolin-4-amina típicamente implica la reacción de 4-tert-butilanilina con 2-aminobenzonitrilo bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador como paladio sobre carbono (Pd/C) y una base como carbonato de potasio (K2CO3). La mezcla de reacción se calienta a una temperatura de alrededor de 150 °C durante varias horas para asegurar la conversión completa .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-tert-butilfenil)-N-fenilquinazolin-4-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar derivados de quinazolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: KMnO4, CrO3 y otros agentes oxidantes fuertes.
Reducción: LiAlH4, NaBH4 e hidrogenación catalítica.
Sustitución: Halogenos (Cl2, Br2), agentes nitrantes (HNO3) y agentes sulfonantes (SO3).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinazolina sustituidos, que pueden tener diferentes propiedades biológicas y químicas dependiendo de la naturaleza de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
2-(4-tert-butilfenil)-N-fenilquinazolin-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas y receptores específicos.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor en la síntesis de diversos productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 2-(4-tert-butilfenil)-N-fenilquinazolin-4-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así su función. Además, puede interactuar con receptores en la superficie celular, modulando las vías de transducción de señales y afectando las respuestas celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-tert-Butilfenil)acetonitrilo
- 2-(4-tert-Butilbencil)propionaldehído
- Ácido 4-tert-butilfenilborónico
Singularidad
2-(4-tert-butilfenil)-N-fenilquinazolin-4-amina destaca por su estructura única de quinazolina, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, exhibe un rango más amplio de aplicaciones en química medicinal y ciencia de materiales .
Propiedades
Fórmula molecular |
C24H23N3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)18-15-13-17(14-16-18)22-26-21-12-8-7-11-20(21)23(27-22)25-19-9-5-4-6-10-19/h4-16H,1-3H3,(H,25,26,27) |
Clave InChI |
ALKUMULVWZOVCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598487.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598491.png)
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
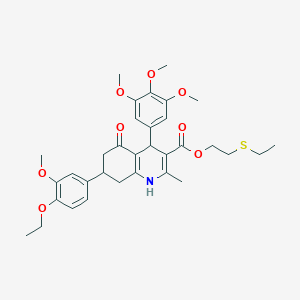
![N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B11598499.png)
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
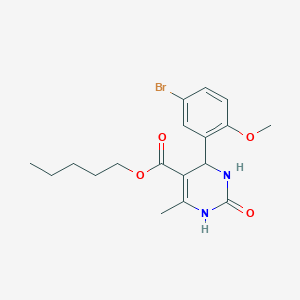
![[(2E)-2-{(2E)-[3,4-bis(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11598522.png)
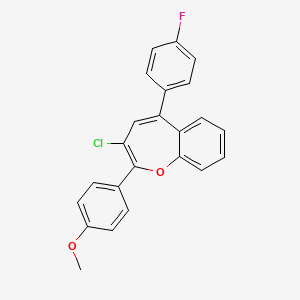
![ethyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598526.png)
![N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B11598531.png)
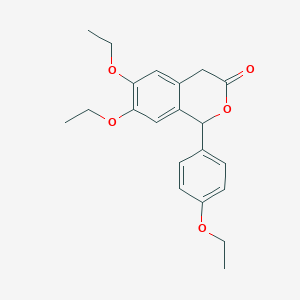
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11598548.png)
![Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11598555.png)
